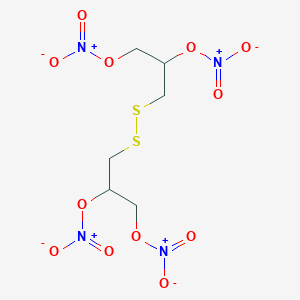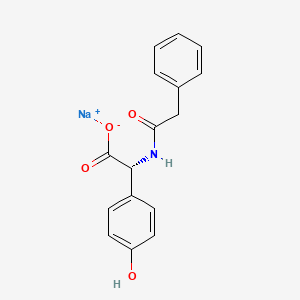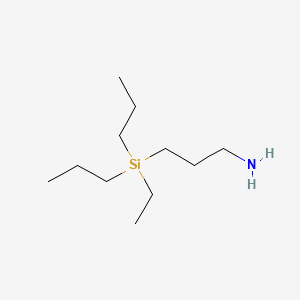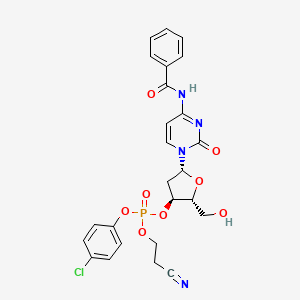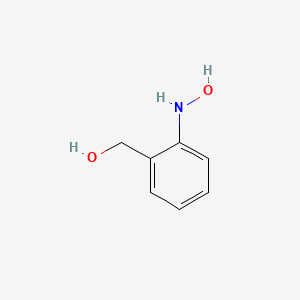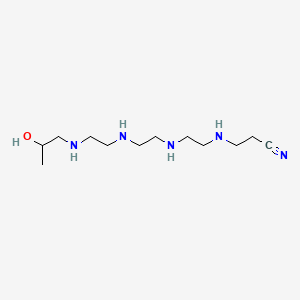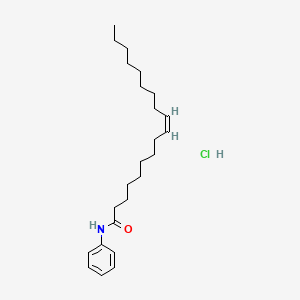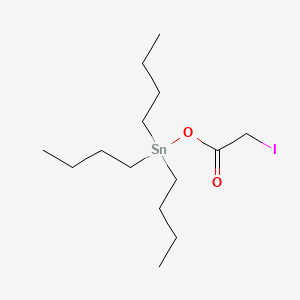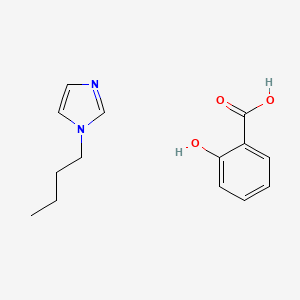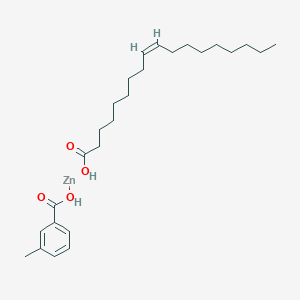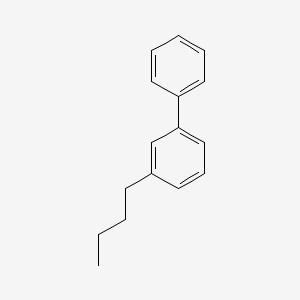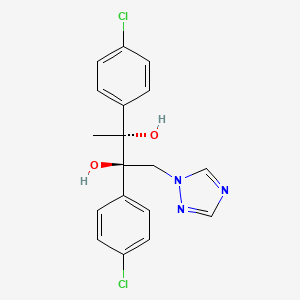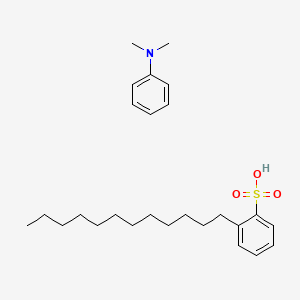
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is a compound formed by the combination of N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry. The molecular formula of this compound is C26H41NO3S, and it has a molecular weight of 447.674 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves the reaction between N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include sulfonic acid derivatives, amine derivatives, and substituted compounds. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Wirkmechanismus
The mechanism of action of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. It may also interact with enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: A tertiary amine with a phenyl group and a dimethylamino group.
2-dodecylbenzenesulfonic acid: A sulfonic acid derivative used as a surfactant and catalyst in various industrial applications.
Uniqueness
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is unique due to its combination of properties from both N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This combination results in a compound with enhanced surfactant properties, making it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
129212-11-9 |
|---|---|
Molekularformel |
C26H41NO3S |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C8H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-9(2)8-6-4-3-5-7-8/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3-7H,1-2H3 |
InChI-Schlüssel |
VZGPYVJFNILILB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



